Tetradecyl decanoate
CAS No.: 41927-69-9
Cat. No.: VC0536517
Molecular Formula: C24H48O2
Molecular Weight: 368.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41927-69-9 |
---|---|
Molecular Formula | C24H48O2 |
Molecular Weight | 368.6 g/mol |
IUPAC Name | tetradecyl decanoate |
Standard InChI | InChI=1S/C24H48O2/c1-3-5-7-9-11-12-13-14-15-17-19-21-23-26-24(25)22-20-18-16-10-8-6-4-2/h3-23H2,1-2H3 |
Standard InChI Key | PVJXQWMBHUOOCK-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCOC(=O)CCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCOC(=O)CCCCCCCCC |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Tetradecyl decanoate belongs to the class of fatty acid esters, featuring a decanoate (C10) acyl group bonded to a tetradecyl (C14) alkyl chain. Its IUPAC name, tetradecyl decanoate, reflects this structure. The ester’s linear configuration contributes to its hydrophobic nature, a trait common to long-chain aliphatic esters. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 368.6367 g/mol |
CAS Registry Number | 41927-69-9 |
IUPAC Name | Tetradecyl decanoate |
InChIKey | PVJXQWMBHUOOCK-UHFFFAOYSA-N |
The ester’s structure is analogous to myristyl myristate (), another fatty acid ester with a longer C14 acyl group . Such structural similarities suggest shared physicochemical properties, including low volatility and high thermal stability, which are critical for applications in lubricants and phase change materials .
Synthesis and Production Methods
The synthesis of tetradecyl decanoate typically involves the esterification of decanoic acid with tetradecyl alcohol. A solvent-free, catalytic method using triphenylphosphine-sulfur trioxide () has been demonstrated for analogous esters, achieving yields exceeding 95% under optimized conditions (110°C, 2 hours) . The reaction proceeds via acid-catalyzed nucleophilic acyl substitution:
Key advantages of this method include minimal catalyst loading (0.83 mmol%) and elimination of solvent waste, aligning with green chemistry principles. Scalability has been validated for stearyl stearate, suggesting feasibility for tetradecyl decanoate production . Alternative routes may employ enzymatic catalysis or ionic liquid-mediated processes, though these remain underexplored for this specific ester.
Physicochemical Properties
While detailed experimental data for tetradecyl decanoate are scarce, inferences can be drawn from structurally related compounds:
Thermal Behavior
Long-chain esters like myristyl myristate exhibit melting points between 40–50°C and thermal degradation above 250°C . These properties make them suitable as phase change materials (PCMs) for thermal energy storage. Tetradecyl decanoate likely shares this thermal resilience, though empirical studies are needed to confirm its phase transition temperatures.
Solubility and Reactivity
The ester’s hydrophobic alkyl chains render it insoluble in polar solvents like water but soluble in nonpolar media (e.g., hexane, chloroform). The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding decanoic acid and tetradecyl alcohol. This reactivity is leveraged in applications requiring controlled degradation, such as drug delivery systems.
Applications and Industrial Relevance
Phase Change Materials (PCMs)
Esters with C10–C14 chains are promising PCMs due to their high latent heat and thermal cyclability . For instance, dodecanoic acid tetradecyl ester (CAS 22412-97-1) has been synthesized for this purpose, achieving enthalpy values comparable to commercial paraffins . Tetradecyl decanoate’s structural similarity positions it as a candidate for thermal management in building materials and textiles.
Lubricants and Plasticizers
Long-chain esters are widely used as biodegradable lubricants. The ester’s linear structure reduces friction coefficients and enhances oxidative stability, making it suitable for industrial machinery and automotive applications.
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